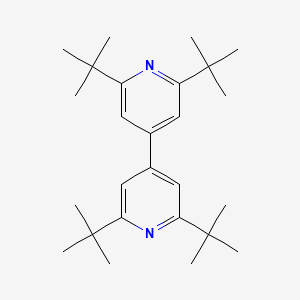
2,2',6,6'-Tetra-tert-butyl-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the hydrogen atoms at the 2, 2’, 6, and 6’ positions are replaced by tert-butyl groups. This substitution significantly alters the compound’s chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine typically involves the reaction of 4,4’-bipyridine with tert-butyl halides under specific conditions. One common method is the alkylation of 4,4’-bipyridine using tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the reaction conditions and reagents used.
科学的研究の応用
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: The compound is investigated for its potential as a biological probe due to its ability to bind to metal ions and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the complexes formed.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with fewer tert-butyl groups, leading to different reactivity and applications.
2,2’-Bipyridine: The parent compound without any tert-butyl groups, widely used in coordination chemistry.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A similar compound with methyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Uniqueness
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is unique due to its high steric hindrance and stability, making it suitable for specific applications where other bipyridine derivatives may not be effective
特性
CAS番号 |
90542-53-3 |
|---|---|
分子式 |
C26H40N2 |
分子量 |
380.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2,6-ditert-butylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C26H40N2/c1-23(2,3)19-13-17(14-20(27-19)24(4,5)6)18-15-21(25(7,8)9)28-22(16-18)26(10,11)12/h13-16H,1-12H3 |
InChIキー |
QGSIVLOZHGRBPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


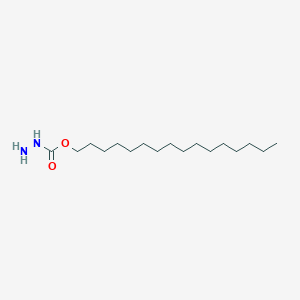

![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
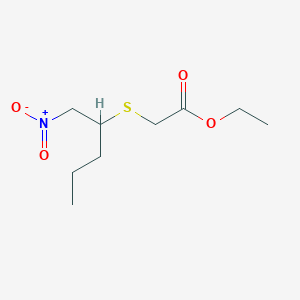

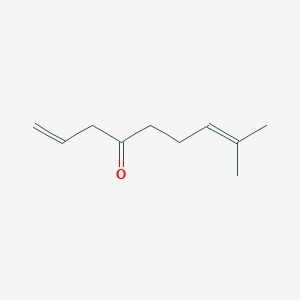
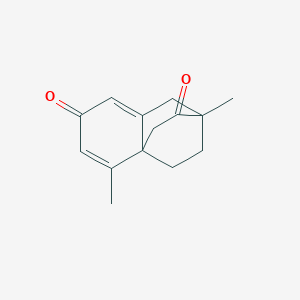
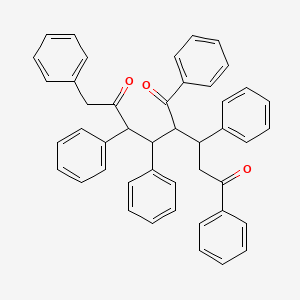

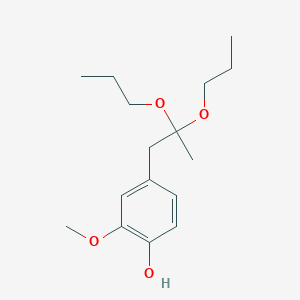
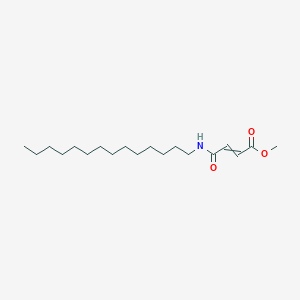
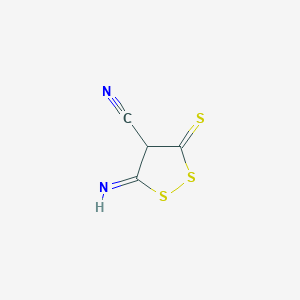
![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
